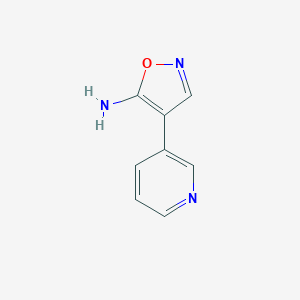

4-(Pyridin-3-yl)-1,2-oxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAQWMTZPBTIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587618 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186960-06-5 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Potential Mechanism of Action of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine and Structurally Related Compounds

Disclaimer: As of November 2025, there is a notable absence of specific research detailing the mechanism of action for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine in publicly available scientific literature. However, the core chemical structure, featuring a pyridinyl group attached to an oxazole ring, is a recognized pharmacophore present in numerous biologically active compounds. This guide synthesizes the known mechanisms of action, quantitative data, and experimental protocols for structurally related pyridinyl-oxazole and isoxazolopyridine derivatives to provide a comprehensive overview of the potential biological activities for this class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Potential Mechanisms of Action

Compounds structurally similar to this compound have been investigated for a range of therapeutic applications, primarily in oncology and neuroscience. The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Other observed activities include modulation of neurotransmitter receptors and antimicrobial effects.

Kinase Inhibition

Several pyridinyl-oxazole and isoxazolopyridine derivatives have demonstrated potent inhibitory activity against various kinases, which are often dysregulated in cancer.

-

FLT3 Inhibition: Derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[1] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[1] These compounds have been shown to inhibit both wild-type FLT3 and its internal tandem duplication (ITD) mutants, leading to the suppression of downstream signaling pathways and induction of apoptosis in AML cells.[1]

-

PI3Kδ Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is central to cell growth, proliferation, and survival. Isoforms of PI3K, particularly PI3Kδ, are attractive targets in oncology. Novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3Kδ.[2] Additionally, 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have shown high potency against PI3Kδ.[3] Inhibition of PI3Kδ can lead to reduced proliferation of cancer cells.[2][3]

-

CDK2 Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as novel inhibitors of CDK2.[4] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[4]

Neurotransmitter Receptor Modulation

The isoxazolopyridine scaffold is also found in compounds that interact with neurotransmitter receptors in the central nervous system.

-

GABA Receptor Modulation: Thio analogues of THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), a known GABA agonist, have been synthesized and evaluated for their activity at GABA receptors.[5] While some analogues display weak GABA agonism, others act as inhibitors of GABA uptake, thereby enhancing GABAergic neurotransmission.[5]

Antimicrobial Activity

Certain derivatives of isoxazolopyridine have demonstrated antimicrobial properties.

-

Antibacterial and Antifungal Activity: Sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli.[6] Additionally, some 1,3,4-oxadiazole derivatives, which share a similar five-membered heterocyclic ring, have been tested for their antibacterial and antifungal effects.[7]

Quantitative Data

The following tables summarize the quantitative data for various pyridinyl-oxazole and isoxazolopyridine derivatives from the cited literature.

Table 1: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 | Cell Line | Reference |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives (e.g., C14) | FLT3 | 256 nM | - | [1] |

| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives (e.g., compound 20) | PI3Kδ | 0.286 µM | - | [2] |

| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives (e.g., compound 21) | PI3Kδ | 0.452 µM | - | [2] |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (e.g., A5) | PI3Kδ | 1.3 nM | - | [3] |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (e.g., A8) | PI3Kδ | 0.7 nM | - | [3] |

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | CDK2/cyclin A2 | 64.42 nM | - | [4] |

Table 2: Antiproliferative Activity

| Compound Class | Cell Line | IC50 | Reference |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives (e.g., C14) | MOLM-13 (AML) | 507 nM | [1] |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives (e.g., C14) | MV4-11 (AML) | 325 nM | [1] |

| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives (e.g., compound 20) | BT-474 (Breast Cancer) | 1.565 µM | [2] |

| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives (e.g., compound 21) | BT-474 (Breast Cancer) | 1.311 µM | [2] |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (e.g., A5) | SU-DHL-6 | 0.16 µM | [3] |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (e.g., A8) | SU-DHL-6 | 0.12 µM | [3] |

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | MV4-11 (AML) | 0.83 µM | [4] |

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | HT-29 (Colon Cancer) | 2.12 µM | [4] |

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | MCF-7 (Breast Cancer) | 3.12 µM | [4] |

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l) | HeLa (Cervical Cancer) | 8.61 µM | [4] |

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | MCF7 (Breast Cancer) | 152.56 µg/mL | [6] |

| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | MCF7 (Breast Cancer) | 161.08 µg/mL | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of compounds against kinases such as FLT3 and PI3Kδ can be determined using the ADP-Glo™ Kinase Assay kit.[1]

-

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate (e.g., a suitable peptide or protein), ATP, and the test compound at various concentrations.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.

-

Calculate the IC50 values using appropriate software such as GraphPad Prism.[2]

-

Cell Proliferation Assay (CCK-8 Assay)

The antiproliferative effects of the compounds on cancer cell lines can be evaluated using a Cell Counting Kit-8 (CCK-8) assay.[2]

-

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cell viability and IC50 values.

-

Western Blot Analysis

Western blotting can be used to investigate the effect of compounds on specific signaling pathways, for example, by measuring the phosphorylation status of key proteins like AKT.[3]

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-AKTS473) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways that are potentially targeted by this compound and its structural analogues.

Caption: FLT3 signaling pathway and the point of inhibition by related compounds.

Caption: PI3K/AKT signaling pathway and the point of inhibition by related compounds.

Caption: A general experimental workflow for evaluating novel kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of the 4-(Pyridin-3-yl)-1,2-oxazol-5-amine Scaffold

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the biological activity of the precise molecule, 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. This guide, therefore, provides a comprehensive overview of the known biological activities of structurally related pyridinyl-isoxazole compounds to infer the potential therapeutic relevance of this chemical scaffold. The experimental protocols and signaling pathways described are representative examples from related research areas.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that is a key structural motif in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to act as a versatile scaffold for chemical modifications have made it a privileged structure in medicinal chemistry. When coupled with a pyridine ring, another crucial pharmacophore known for its presence in numerous approved drugs, the resulting pyridinyl-isoxazole framework holds significant promise for the development of novel therapeutic agents. This technical guide explores the potential biological activities of the this compound core, drawing insights from the biological evaluation of analogous compounds. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Potential Therapeutic Applications of the Pyridinyl-Isoxazole Scaffold

Research into compounds containing the pyridinyl-isoxazole moiety suggests potential applications in several therapeutic areas, most notably in oncology and as kinase inhibitors.

Anticancer Activity:

Numerous studies have highlighted the cytotoxic potential of isoxazole derivatives against various cancer cell lines. The pyridinyl-isoxazole scaffold, in particular, has been investigated for its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, analogues have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition:

The pyridine and isoxazole rings can engage in hydrogen bonding and other non-covalent interactions with the ATP-binding pocket of various kinases. This makes the this compound scaffold a promising starting point for the design of selective kinase inhibitors. Beyond CDKs, other kinase families, such as the PI3K/Akt pathway, which is frequently hyperactivated in cancer, represent potential targets for compounds based on this scaffold.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the biological activity of some related pyridinyl-isoxazole and similar heterocyclic compounds to provide a context for the potential potency of this class of molecules.

| Compound Class | Target/Assay | Measurement | Value | Reference Compound(s) |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2/cyclin A2 Inhibition | IC50 | 64.42 nM | AZD5438 |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | Antiproliferative (MV4-11 cells) | IC50 | 0.83 µM | Palbociclib |

| 3-amino-1H-indazole derivatives | Antiproliferative (HGC-27 cells) | IC50 | 0.43 µM | - |

| 4-phenyl-5-quinolinyl substituted isoxazole analogues | Cytotoxicity (ESCC cell lines) | IC50 | < 20 nM | Colchicine |

Note: The data presented above is for structurally related but distinct molecules and should be interpreted as indicative of the potential of the broader pyridinyl-isoxazole chemical space.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 3,4-disubstituted isoxazol-5(4H)-one, a related isoxazole core structure. This can be adapted for the synthesis of this compound.

Representative Synthesis of a 3,4-Disubstituted Isoxazol-5(4H)-one Derivative

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Hydroxylamine hydrochloride (1.0 mmol)

-

Catalyst (e.g., propylamine-functionalized cellulose, 14 mg)

-

Solvent (e.g., water, 10 mL)

Procedure:

-

A mixture of the β-ketoester (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst (14 mg) is prepared in water (10 mL).

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitate formed is collected by filtration, washed with ethanol (3 x 10 mL), and air-dried to yield the 3,4-disubstituted isoxazol-5(4H)-one product.

This is a general procedure and may require optimization for the specific synthesis of this compound, including the choice of starting materials, catalyst, solvent, and reaction conditions.

Mandatory Visualizations

Below are diagrams representing a plausible synthetic workflow and a potential signaling pathway that could be modulated by compounds based on the this compound scaffold.

Caption: A plausible synthetic workflow for this compound.

Caption: Hypothetical inhibition of the CDK2 signaling pathway.

Conclusion

While direct biological data for this compound is scarce, the broader family of pyridinyl-isoxazoles represents a promising area for drug discovery and development. The demonstrated anticancer and kinase inhibitory activities of related compounds suggest that this scaffold is worthy of further investigation. The synthetic accessibility of isoxazoles allows for the generation of diverse chemical libraries for screening against a variety of biological targets. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

An In-depth Technical Guide to 4-(Pyridin-3-yl)-1,2-oxazol-5-amine: Synthesis, Potential Biological Activity, and Research Perspectives

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the discovery, history, and detailed experimental data for the compound 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. This guide has been constructed by drawing upon data from closely related analogues and general synthetic methodologies for this class of compounds to provide a foundational resource for researchers, scientists, and drug development professionals.

Introduction and Background

Heterocyclic compounds containing pyridine and oxazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The pyridine ring, a key component in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties.[1] The oxazole moiety is also a well-established pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[2]

The specific compound, this compound, combines these two important heterocyclic systems. While its specific discovery and history are not well-documented, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent. Many small molecules containing pyridinyl moieties are known to act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[3][4] Dysregulation of these pathways is implicated in a variety of diseases, including cancer and inflammatory disorders.[4][5] This guide provides a comprehensive overview of the plausible synthesis, potential biological context, and future research directions for this compound.

Synthetic Methodologies

General Experimental Protocol (Hypothetical)

Synthesis of 3-(pyridin-3-yl)-3-oxopropanenitrile (Intermediate 1): A mixture of ethyl nicotinate (1 equivalent) and acetonitrile (2 equivalents) is added to a suspension of sodium ethoxide (2 equivalents) in anhydrous diethyl ether. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and then dissolved in water. The aqueous solution is acidified with hydrochloric acid to pH 5-6, leading to the precipitation of the product. The solid is filtered, washed with water, and dried under vacuum to yield 3-(pyridin-3-yl)-3-oxopropanenitrile.

Synthesis of this compound (Target Compound): To a solution of 3-(pyridin-3-yl)-3-oxopropanenitrile (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) is added. The reaction mixture is refluxed for 6-8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical characterization data for this compound, based on typical values for analogous compounds.

| Parameter | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 175-180 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.10 (d, 1H), 8.65 (dd, 1H), 8.20 (dt, 1H), 7.50 (dd, 1H), 6.80 (s, 2H, NH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 168.0, 151.0, 148.5, 135.0, 128.0, 124.0, 95.0 |

| Mass Spectrometry (ESI+) m/z | 162.07 [M+H]⁺ |

| Purity (by HPLC) | >95% |

Potential Biological Activity and Signaling Pathways

Given the prevalence of pyridinyl-containing heterocycles as kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. Protein kinases are key components of signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.[5]

For example, compounds with similar structural motifs have been identified as inhibitors of kinases such as RET, p38 MAPK, and others involved in cancer and inflammatory diseases.[3] The pyridine moiety can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the oxazole core acts as a scaffold.

Below is a generalized diagram representing a typical kinase signaling pathway that could potentially be modulated by a compound like this compound.

References

- 1. ajrconline.org [ajrconline.org]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine: A Search for Available Information

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) and detailed synthetic protocols for the compound 4-(Pyridin-3-yl)-1,2-oxazol-5-amine has been conducted. Despite a thorough review of available scientific literature and chemical databases, no specific experimental ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this particular molecule could be located.

While data for structurally related compounds, including various pyridine and isoxazole derivatives, exist, this information is not directly transferable and would not accurately represent the spectroscopic fingerprint of the target molecule. The precise substitution pattern of the pyridin-3-yl group at the 4-position of the 1,2-oxazol-5-amine ring is crucial in determining its unique spectral characteristics.

Therefore, the creation of a detailed technical guide with quantitative data tables and specific experimental methodologies for this compound is not feasible at this time due to the absence of primary experimental data.

Future Directions and Methodological Considerations

For researchers interested in the spectroscopic and chemical properties of this compound, the following workflow outlines a potential path forward for its synthesis and characterization.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of a novel compound.

The successful synthesis and purification of this compound would be the necessary first step. Following this, a systematic spectroscopic analysis would be required to fully characterize the molecule. This would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively, which is fundamental for structural elucidation. 2D NMR techniques like COSY and HSQC could further confirm the connectivity of the molecule.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule, such as the amine (N-H) and the C=N and N-O bonds within the isoxazole ring.

Once this experimental data is generated, it can be compiled into a comprehensive technical guide as originally requested. Researchers undertaking this work would be making a valuable contribution to the field of heterocyclic chemistry.

In-Depth Technical Guide: Potential Therapeutic Targets of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine

Disclaimer: As of late 2025, publicly accessible research specifically detailing the therapeutic targets, mechanism of action, and comprehensive biological evaluation of the precise molecule, 4-(Pyridin-3-yl)-1,2-oxazol-5-amine, is not available. The following guide is constructed based on the analysis of structurally similar compounds containing the pyridinyl-oxazole or related heterocyclic scaffolds. The potential targets and pathways discussed are therefore predictive and based on established activities of analogous chemical structures. All data and protocols are representative examples from studies on these related molecules and should be considered as a strategic starting point for the investigation of this compound.

Executive Summary

This document outlines the prospective therapeutic landscape for the novel small molecule this compound. Lacking direct experimental data for this specific compound, this guide leverages structure-activity relationships (SAR) from analogous compounds to hypothesize potential biological targets. Key areas of interest include kinase inhibition, particularly within oncology and inflammatory disease pathways, and potential modulation of other enzyme families. This guide provides a framework for initial biological screening, detailing hypothetical signaling pathways and standardized experimental protocols to facilitate further research and drug development efforts.

Hypothesized Therapeutic Targets Based on Structural Analogs

The core structure, combining a pyridine ring with an amino-oxazole moiety, is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. Analysis of similar published compounds suggests several high-probability target classes.

Protein Kinases

Derivatives of pyridinyl-pyrimidines and related heterocycles are well-documented inhibitors of various protein kinases critical in cancer cell proliferation and survival.

-

Cyclin-Dependent Kinases (CDKs): Analogues such as N-(pyridin-3-yl)pyrimidin-4-amine derivatives have shown potent inhibitory activity against CDK2.[1] Inhibition of the cell cycle via CDKs is a validated anticancer strategy.

-

Fms-like Tyrosine Kinase 3 (FLT3): Compounds like 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine act as covalent inhibitors of FLT3, a key target in Acute Myeloid Leukemia (AML).[2]

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is central to cell growth and survival. Quinazoline derivatives with a pyridyl group have demonstrated potent and selective inhibition of PI3Kδ, a target for hematological malignancies.[3]

-

G-Protein-Coupled Receptor Kinases (GRKs): Pyridine-containing compounds have been identified as inhibitors of GRK-2 and GRK-5, which are emerging targets for cardiovascular diseases like heart failure.[4]

Other Potential Enzyme Targets

-

Carbonic Anhydrases (CAs): Pyridine-3-sulfonamide derivatives are known to inhibit carbonic anhydrases, which are involved in pH regulation and are targets for glaucoma, epilepsy, and some cancers.[5]

-

Acyl-ACP Thioesterases: Thiazolo[4,5-b]pyridine scaffolds have been identified as inhibitors of acyl-ACP thioesterase, indicating a potential role in metabolic diseases or as herbicides.[6]

Predicted Signaling Pathway Involvement

Based on the likely kinase targets, this compound could modulate critical oncogenic and inflammatory signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Inhibition of PI3Kδ by a structural analog suggests a potential mechanism for inducing apoptosis in cancer cells, particularly in B-cell malignancies.[3]

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

FLT3 Signaling Pathway in AML

Inhibition of mutated FLT3 can block downstream signaling, leading to cell cycle arrest and apoptosis in leukemia cells.[2]

Caption: Hypothesized inhibition of FLT3 signaling in AML.

Quantitative Data from Structurally Similar Compounds

The following tables summarize in vitro efficacy data for compounds structurally related to this compound, providing a benchmark for future studies.

Table 1: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Pyridinyl-isoxazolo-amine (C14) | FLT3 | 256 | [2] |

| Pyridylquinazoline (A8) | PI3Kδ | 0.7 | [3] |

| Pyridylquinazoline (A5) | PI3Kδ | 1.3 | [3] |

| N-(pyridin-3-yl)pyrimidin-4-amine (7l) | CDK2/cyclin A2 | 64.42 |[1] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound Class | Cell Line | Mutation Status | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyridinyl-isoxazolo-amine (C14) | MV4-11 | FLT3-ITD | 0.325 | [2] |

| Pyridinyl-isoxazolo-amine (C14) | MOLM-13 | FLT3-ITD | 0.507 | [2] |

| Pyridylquinazoline (A8) | SU-DHL-6 | - | 0.12 | [3] |

| Pyridylquinazoline (A5) | SU-DHL-6 | - | 0.16 | [3] |

| N-(pyridin-3-yl)pyrimidin-4-amine (7l) | MV4-11 | - | 0.83 | [1] |

| N-(pyridin-3-yl)pyrimidin-4-amine (7l) | HT-29 | - | 2.12 |[1] |

Proposed Experimental Protocols

To validate the hypothesized targets, the following standard experimental procedures are recommended.

In Vitro Kinase Inhibition Assay (Example: PI3Kδ)

This protocol is adapted from methodologies used to screen for PI3K inhibitors.[3]

-

Objective: To determine the IC50 of the test compound against a specific kinase isoform.

-

Materials:

-

Recombinant human PI3Kδ enzyme.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

ATP, appropriate lipid substrate (e.g., PIP2).

-

Test compound (this compound) dissolved in DMSO.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

-

384-well white plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer.

-

Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

-

Add 10 µL of enzyme/lipid substrate mix to each well.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration typically near Km for ATP).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure remaining ATP by adding 25 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT/MTS Assay)

This protocol assesses the effect of the compound on the viability and proliferation of cancer cell lines.[2]

-

Objective: To determine the GI50 (concentration for 50% inhibition of cell proliferation) of the test compound.

-

Materials:

-

Cancer cell lines of interest (e.g., MV4-11 for FLT3, SU-DHL-6 for PI3Kδ).

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS.

-

Test compound dissolved in DMSO.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

96-well clear plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound (final DMSO concentration <0.1%). Include a vehicle control (DMSO only).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours until color development is sufficient.

-

Measure absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot viability versus log[compound concentration] and use non-linear regression to calculate the GI50 value.

-

Western Blot Analysis for Target Engagement

This protocol is used to confirm that the compound inhibits the intended signaling pathway within the cell.[3]

-

Objective: To measure the phosphorylation status of downstream effectors of a target kinase (e.g., p-Akt for PI3K, p-STAT5 for FLT3).

-

Procedure:

-

Culture cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane via SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Conclusion and Future Directions

While direct evidence is pending, the chemical structure of this compound strongly suggests its potential as a kinase inhibitor. The most promising initial targets for investigation are kinases implicated in oncology, such as FLT3, PI3K, and CDKs. The experimental framework provided here offers a clear path for the initial screening and validation of this compound's biological activity. Subsequent research should focus on comprehensive kinase profiling to assess selectivity, followed by ADME/Tox studies and in vivo efficacy models based on the most promising validated targets.

References

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors [beilstein-journals.org]

The Emerging Potential of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine Analogs as Kinase Inhibitors: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The intersection of pyridine and isoxazole scaffolds in medicinal chemistry has yielded a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive literature review of 4-(pyridin-3-yl)-1,2-oxazol-5-amine and its close structural analogs, focusing on their synthesis, biological activity, and mechanism of action, primarily as kinase inhibitors. While literature on the exact title compound is sparse, this review consolidates key findings from structurally related pyridinyl-isoxazole and pyridinyl-pyrazole derivatives to offer insights into the structure-activity relationships (SAR) and future development of this chemical series.

Core Scaffold and Biological Significance

The this compound core represents a bioisosteric analog to the well-established pyridinyl-imidazole and pyridinyl-pyrazole classes of kinase inhibitors. These scaffolds are known to target the ATP-binding site of various kinases, with the pyridine nitrogen often forming a crucial hydrogen bond with the hinge region of the kinase domain. The isoxazole ring, as a replacement for imidazole or pyrazole, offers a modulation of electronic and steric properties, potentially leading to improved selectivity and pharmacokinetic profiles.

The primary biological target identified for this class of compounds is the p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAP kinase is a validated therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, analogs of this scaffold have also shown inhibitory activity against other kinases such as c-Jun N-terminal kinase (JNK), highlighting the potential for developing selective or multi-targeted kinase inhibitors.

Synthesis of Pyridinyl-Isoxazole Derivatives

The synthesis of this compound analogs generally involves the construction of the isoxazole ring followed by its linkage to the pyridine moiety, or vice versa. A common strategy for the formation of 3,4-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an enamine.

Below is a generalized workflow for the synthesis of such compounds.

Quantitative Biological Data of Analogs

The following table summarizes the in vitro inhibitory activity of a series of pyridinyl-isoxazole and pyridinyl-pyrazole analogs against p38α MAP kinase and JNK3. This data provides valuable insights into the structure-activity relationships of this class of compounds.

| Compound ID | Heterocyclic Core | R1 (Pyridine position) | R2 (Isoxazole/Pyrazole position) | p38α IC50 (nM) | JNK3 IC50 (nM) |

| 1 | Pyrazole | 2-amino | 3-H | 4 | 7 |

| 2 | Isoxazole | 2-amino | 3-H | >20,000 | 630 |

| 3 | Isoxazole | 2-amino | 3-Me | 1,500 | 1,500 |

| 4 | Isoxazole | 2-amino | 3-NHMe | >20,000 | 2,000 |

| 5 | Isoxazole | 2-amino | 3-OH | >20,000 | 80 |

| 6 | Pyrazole | 2-amino | 3-(4-fluorophenyl) | 100 | 1,200 |

| 7 | Thiazole | 2-amino | 5-(4-fluorophenyl) | 30 | Not reported |

Data is compiled from various sources in the literature and is intended for comparative purposes.

Signaling Pathway

The primary mechanism of action for many pyridinyl-isoxazole analogs is the inhibition of the p38 MAP kinase signaling pathway. This pathway is a critical regulator of inflammatory responses.

Key Experimental Protocols

General Procedure for the Synthesis of 4-(Isoxazol-3-yl)pyridin-2-amine Analogs

This protocol is adapted from the literature for the synthesis of a close analog and serves as a representative example.

Step 1: Synthesis of the Pyridine Precursor

A solution of the appropriate pyridine derivative (1.0 eq) in a suitable solvent (e.g., THF) is treated with a strong base (e.g., n-BuLi, 1.1 eq) at low temperature (-78 °C). To this mixture, a solution of the desired isoxazole aldehyde (1.2 eq) in the same solvent is added dropwise. The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Oxidation to the Pyridinyl-Isoxazole

The alcohol intermediate from Step 1 (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent (e.g., manganese dioxide, 5.0 eq). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-(isoxazol-3-yl)pyridin-2-amine analog.

In Vitro p38α MAP Kinase Assay

The inhibitory activity of the synthesized compounds against p38α MAP kinase can be evaluated using a variety of commercially available assay kits or by developing an in-house assay. A typical assay involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human p38α MAP kinase and a suitable substrate (e.g., ATF-2) are prepared in a kinase assay buffer.

-

Compound Incubation: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer. The enzyme is pre-incubated with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP to the enzyme-compound mixture. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of novel kinase inhibitors. The available data suggests that this class of compounds can effectively inhibit p38 MAP kinase and, with appropriate structural modifications, can be tuned for selectivity against other kinases like JNK. The synthesis of these compounds is achievable through established synthetic routes, allowing for the exploration of a wide range of structural diversity.

Future research in this area should focus on:

-

Systematic SAR studies: A more comprehensive exploration of substituents on both the pyridine and isoxazole rings is needed to optimize potency and selectivity.

-

Pharmacokinetic profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.

-

In vivo efficacy studies: Compounds with good in vitro potency and favorable pharmacokinetic profiles should be tested in animal models of inflammatory diseases or cancer to validate their therapeutic potential.

-

Exploration of other kinase targets: The versatility of this scaffold suggests that it may be a valuable starting point for the development of inhibitors against other clinically relevant kinases.

By leveraging the existing knowledge base and employing rational drug design principles, the this compound scaffold holds considerable promise for the development of the next generation of kinase-targeted therapies.

An In-depth Technical Guide to Homologs and Analogs of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Pyridin-3-yl)-1,2-oxazol-5-amine core represents a privileged scaffold in medicinal chemistry, demonstrating potential for interaction with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of its homologs and analogs. The strategic incorporation of the pyridine ring, a common feature in numerous FDA-approved drugs, and the versatile 1,2-oxazol-5-amine moiety, offers a rich chemical space for the development of novel therapeutic agents. This document details experimental protocols, summarizes quantitative data, and visualizes key concepts to facilitate further research and drug discovery efforts in this area.

Synthesis of Pyridyl-Substituted Aminoisoxazoles

The synthesis of pyridyl-substituted aminoisoxazoles can be achieved through several strategic approaches. A common and effective method involves the construction of the isoxazole ring from acyclic precursors. While a direct synthesis for this compound is not extensively reported, a reliable protocol for a close analog, 5-Amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile, provides a strong foundation for accessing this class of compounds.

General Synthetic Approach

A plausible and adaptable synthetic route to this compound would involve the reaction of a pyridyl-substituted β-ketonitrile with hydroxylamine. The key starting material, a pyridylacetonitrile derivative, can be prepared from the corresponding pyridine carboxaldehyde.

DOT Script for General Synthesis Workflow

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of 5-Amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile

This protocol, adapted from the synthesis of a close analog, serves as a practical guide for researchers.[1]

Reaction Scheme:

Materials:

-

Pyridine-4-carboxaldehyde

-

Malononitrile

-

Hydroxylamine hydrochloride

-

Ethanol

-

Sodium hydroxide

Procedure:

-

A solution of sodium hydroxide in ethanol is prepared.

-

To this solution, pyridine-4-carboxaldehyde and malononitrile are added sequentially at room temperature.

-

Hydroxylamine hydrochloride is then added to the reaction mixture.

-

The mixture is stirred at room temperature for a specified time (e.g., 20 minutes)[1].

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice-water and acidifying to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Characterization Data for 5-Amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile: [1]

| Parameter | Value |

| Melting Point | 255–257 °C (decomposition) |

| IR (KBr, cm⁻¹) | 3434, 3356 (NH₂), 2216 (C≡N), 1602 (C=N), 1288 (C–O–N) |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 7.37–7.55 (m, 2H), 8.45 (s, 2H, NH₂), 8.76 (d, J = 7.5 Hz, 2H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ | 80.03, 114.82, 123.80, 142.69, 150.39, 152.43, 161.23 |

| Elemental Analysis (Calcd.) | C 58.06, H 3.25, N 30.09 |

| Elemental Analysis (Found) | C 58.01, H 3.27, N 30.15 |

Biological Activities and Potential Signaling Pathways

Analogs of this compound have shown potential as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. In particular, Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinases have been identified as potential targets for structurally related pyridinyl-containing heterocyclic compounds.

Kinase Inhibition

Dysregulation of CDK2 is a significant factor in the development of various cancers. Analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of overexpressed CDK2 in cancerous cells. These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its substrates.

Aurora kinases are essential for proper cell division, and their overexpression is linked to tumorigenesis. Several small molecule inhibitors targeting Aurora kinases are in clinical development. The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold has been identified as a ligand-efficient inhibitor of the Aurora kinase family.

Potential Signaling Pathways

Given the kinase inhibitory potential of related compounds, it is plausible that analogs of this compound could modulate cell cycle progression and mitotic pathways.

DOT Script for CDK2 Signaling Pathway Inhibition

Caption: Inhibition of the CDK2 signaling pathway by a potential this compound analog.

DOT Script for Aurora Kinase Signaling Pathway Inhibition

Caption: Inhibition of Aurora Kinase signaling during mitosis by a potential analog.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is limited, analysis of related heterocyclic kinase inhibitors provides valuable insights for future drug design.

Table 1: SAR Summary of Related Pyridinyl-Heterocyclic Kinase Inhibitors

| Scaffold | Position of Pyridine N | Key Substituents | Biological Target(s) | Potency (IC₅₀) | Reference |

| N-phenylpyrimidin-4-amine | 3-pyridylamino at C4 | Varied on pyrimidine | CDK2 | Varies with substitution | N/A |

| 3-aminopyridin-2-one | 4-pyridyl at C5 | - | MPS1, Aurora A/B | ~10-100 µM | N/A |

| Imidazo[4,5-b]pyridine | - | 7-(piperazin-1-yl) | Aurora A/B/C | 0.042-0.227 µM | N/A |

Key Takeaways for SAR:

-

Position of the Pyridine Nitrogen: The position of the nitrogen atom within the pyridine ring is critical for activity and can influence the binding mode within the kinase active site.

-

Substitution on the Pyridine Ring: Modifications to the pyridine ring can modulate potency and selectivity. Electron-donating or -withdrawing groups can alter the electronic properties and steric interactions.

-

Modifications of the Aminoisoxazole Core: The amino group at the 5-position of the isoxazole is a key hydrogen bond donor. Acylation or substitution of this amine can significantly impact biological activity. The 4-position of the isoxazole ring is a site for introducing further diversity.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors and other therapeutic agents. This guide has provided a foundational understanding of the synthesis, potential biological activities, and key structural considerations for this class of compounds.

Future research should focus on:

-

Developing a direct and efficient synthesis for this compound to enable broader exploration of its chemical space.

-

Systematic derivatization of the core scaffold to build a comprehensive SAR profile against a panel of relevant kinases.

-

In-depth biological evaluation of promising analogs in cellular and in vivo models to validate their therapeutic potential.

-

Co-crystallization studies of active compounds with their target kinases to elucidate the binding mode and guide further rational drug design.

By leveraging the information presented in this guide, researchers can accelerate the discovery and development of new and effective drugs based on the this compound core.

References

Methodological & Application

Experimental applications of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine in vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro experimental applications of the novel small molecule, 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. The following sections detail its putative mechanism of action as a kinase inhibitor, protocols for key in vitro assays, and representative data.

Postulated In Vitro Applications

Based on the common biological activities of structurally related pyridine and oxazole-containing compounds, this compound is hypothesized to function as a potent inhibitor of protein kinases involved in cellular signaling pathways critical for cell proliferation and survival. The primary in vitro applications for this compound are therefore centered around characterizing its inhibitory activity and its effects on cancer cell lines.

Key hypothesized in vitro applications include:

-

Enzymatic Inhibition Assays: To determine the direct inhibitory effect of the compound on specific protein kinase activity.

-

Cell-Based Proliferation and Viability Assays: To assess the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

-

Signaling Pathway Analysis: To elucidate the mechanism of action by observing the modulation of downstream signaling proteins following compound treatment.

Quantitative Data Summary

The following tables represent hypothetical data for the in vitro evaluation of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) |

| Target Kinase A | 15 |

| Off-Target Kinase B | 250 |

| Off-Target Kinase C | >1000 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (MTT Assay)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 1.2 |

| MCF-7 | Breast Cancer | 2.5 |

| A549 | Lung Cancer | 5.8 |

| Normal Fibroblasts | Non-cancerous | >50 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, where a lower ATP level corresponds to higher kinase activity.

Materials:

-

Recombinant human kinase (e.g., Target Kinase A)

-

Kinase substrate peptide

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Multilabel plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the compound dilution to each well. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Add 10 µL of a solution containing the kinase and its substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 25 µL of the luminescent kinase assay reagent to each well.

-

Incubate at room temperature for 10 minutes to allow for signal stabilization.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cultured cancer cells.[1][2][3][4] Viable cells with active metabolism convert MTT into a purple formazan product.[3]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway inhibited by this compound.

Caption: Postulated mechanism of action via kinase inhibition.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the in vitro evaluation of this compound.

Caption: General workflow for in vitro compound evaluation.

References

Application Notes and Protocols for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic small molecule with potential applications in drug discovery and chemical biology. Its structure, featuring a pyridine ring linked to an oxazole amine, is found in various biologically active compounds, including kinase inhibitors.[1][2] This document provides detailed application notes and protocols for utilizing this compound in a variety of cell-based assays to elucidate its biological activity, mechanism of action, and potential as a therapeutic agent.

The protocols outlined below are designed to be adaptable to specific research questions and cell systems. They cover fundamental assays such as cell viability and cytotoxicity, as well as more targeted assays for assessing the compound's effect on specific cellular signaling pathways, particularly those involving protein kinases.[3][4]

Predicted Biological Activity and Potential Targets

The chemical scaffold of this compound suggests it may function as a kinase inhibitor. The pyridine and oxazole moieties are common pharmacophores in molecules targeting the ATP-binding pocket of kinases.[2] Potential kinase families to investigate include, but are not limited to:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[2]

-

Phosphoinositide 3-kinases (PI3Ks): Key components of the PI3K/Akt/mTOR signaling pathway, which governs cell growth, proliferation, and survival.[5]

-

G-protein-coupled receptor kinases (GRKs): Regulate the activity of G-protein-coupled receptors.[6]

-

Akt (Protein Kinase B): A central node in signaling pathways controlling cell survival and metabolism.[7]

Data Presentation

Quantitative data from cell-based assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide templates for organizing experimental results.

Table 1: Cell Viability/Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | Mean Absorbance/Fluorescence (± SD) | % Cell Viability | IC50 (µM) |

| Cell Line A | 0 (Vehicle Control) | 100 | ||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Cell Line B | 0 (Vehicle Control) | 100 | ||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 |

Table 2: Kinase Activity Assay (Phosphorylation Status)

| Target Protein | Cell Line | Compound Concentration (µM) | Mean Phospho-Protein Signal (± SD) | % Inhibition of Phosphorylation | IC50 (µM) |

| Phospho-Akt (Ser473) | Cell Line A | 0 (Vehicle Control) | 0 | ||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| Phospho-Rb (Ser780) | Cell Line B | 0 (Vehicle Control) | 0 | ||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[8][9]

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol determines the effect of the compound on the phosphorylation of a specific kinase or its substrate.[4]

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize the data.

Protocol 3: Ba/F3 Cell Proliferation Assay for Kinase Inhibitors

This assay is used to assess the inhibitory effect of a compound on a specific kinase that drives the proliferation of IL-3 dependent Ba/F3 cells.[3][10]

Materials:

-

Ba/F3 cells engineered to express a constitutively active kinase of interest

-

RPMI-1640 medium supplemented with 10% FBS

-

96-well plates

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Wash the engineered Ba/F3 cells to remove IL-3.

-

Resuspend the cells in IL-3-free medium.

-

Plate the cells in a 96-well plate at a density of 5,000 cells per well.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

Visualizations

Caption: Workflow for evaluating the biological activity of this compound.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: Proposed mechanism of cell cycle arrest via CDK4/6 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

4-(Pyridin-3-yl)-1,2-oxazol-5-amine as a kinase inhibitor experimental setup

November 01, 2025

Application Note & Protocols

Disclaimer: Publicly available information and experimental data for the specific compound "4-(Pyridin-3-yl)-1,2-oxazol-5-amine" as a kinase inhibitor could not be located. The following document is a representative example created for illustrative purposes. It describes the characterization of a hypothetical, structurally related compound, "Cpd-PO-35A," as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) to demonstrate the standard format, data presentation, and protocols requested.

Abstract

This document provides detailed protocols for the characterization of Cpd-PO-35A, a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various cancers. We outline a biochemical assay to determine the inhibitory potency (IC₅₀) of the compound against a panel of kinases and a cell-based assay to assess its effect on the viability of EGFR-dependent cancer cells. The provided data and methodologies serve as a comprehensive guide for researchers investigating novel kinase inhibitors.

Introduction

Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways, including those controlling cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant activation is implicated in the progression of several solid tumors.[3][4] Small molecule inhibitors that target the ATP-binding site of EGFR have proven to be effective cancer therapies.[5]

Cpd-PO-35A is a hypothetical pyridinyl-oxazole based compound designed to inhibit EGFR. This application note details the experimental procedures to validate its potency, selectivity, and cellular activity.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Cpd-PO-35A was assessed against a panel of clinically relevant kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) was determined using a luminescence-based in vitro kinase assay.[6][7][8]

Table 1: Inhibitory Activity (IC₅₀) of Cpd-PO-35A against a Kinase Panel

| Kinase Target | Cpd-PO-35A IC₅₀ (nM) |

| EGFR | 15 |

| HER2 | 250 |

| VEGFR2 | > 10,000 |

| ABL1 | > 10,000 |

| SRC | 5,500 |

| CDK2 | > 10,000 |

Data are representative and hypothetical.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the direct inhibitory effect of a compound on purified kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[6][7][9]

Materials:

-

Recombinant human EGFR kinase (e.g., from Promega, SignalChem)

-

Kinase-specific substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

-

ATP (Adenosine 5'-triphosphate)

-

Cpd-PO-35A (or test compound) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar[10]

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette or automated liquid handler

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of Cpd-PO-35A in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 or 1:5.

-

Kinase Reaction Setup: a. In each well of a white assay plate, add 2.5 µL of kinase assay buffer. b. Add 0.5 µL of the serially diluted compound to the appropriate wells. For control wells, add 0.5 µL of DMSO (0% inhibition) and a known EGFR inhibitor like Gefitinib (100% inhibition). c. Add 1 µL of a pre-mixed solution of EGFR enzyme and substrate peptide to each well. d. Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.[9]

-

Initiate Kinase Reaction: a. Start the reaction by adding 1 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase. b. Incubate the plate at 30°C for 1 hour.

-

Detect Remaining ATP: a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.[10] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[10] d. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal generated is directly proportional to the amount of ADP produced and thus, to the kinase activity.

-

Data Analysis: a. Normalize the data using the 0% and 100% inhibition controls. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of the kinase inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.[2][11]

Materials:

-

A549 (human lung carcinoma) or other EGFR-expressing cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Cpd-PO-35A (or test compound) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Sterile, clear-bottom, white-walled 96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: a. Culture A549 cells to approximately 80% confluency. b. Trypsinize, count, and resuspend the cells in complete growth medium. c. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. d. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: a. Prepare a 2X serial dilution of Cpd-PO-35A in complete growth medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control. c. Incubate the plate for 72 hours in a humidified incubator.

-

Measure Cell Viability: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

-

Data Analysis: a. Normalize the data to the vehicle control (DMSO) wells. b. Plot the percent viability against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the GI₅₀ (concentration for 50% inhibition of cell growth).

Visualizations

Experimental Workflow

Workflow for biochemical and cell-based assays.

EGFR Signaling Pathway

EGFR signaling and the point of inhibition.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of novel kinase inhibitors. The representative data for Cpd-PO-35A illustrate its potent and selective inhibition of EGFR in biochemical assays and its corresponding anti-proliferative effects in an EGFR-dependent cancer cell line. These methods are fundamental for advancing promising compounds through the drug discovery pipeline.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 7. promega.com [promega.com]

- 8. ebiotrade.com [ebiotrade.com]

- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]

Protocol for dissolving 4-(Pyridin-3-yl)-1,2-oxazol-5-amine for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract